Clarithromycin-N-methyl-d3 is a derivative of clarithromycin, which is a semi-synthetic macrolide antibiotic derived from erythromycin. This compound is notable for its N-methylation and isotopic labeling with deuterium, making it useful for various analytical and research applications. Clarithromycin itself is widely used to treat bacterial infections, particularly those caused by respiratory pathogens.
Clarithromycin-N-methyl-d3 is synthesized from clarithromycin through specific chemical modifications. The presence of deuterium (d3) in the structure allows for enhanced tracking in metabolic studies and analytical chemistry, particularly in mass spectrometry.
Clarithromycin-N-methyl-d3 falls under the category of macrolide antibiotics. These compounds are characterized by a large lactone ring and are effective against a range of Gram-positive and some Gram-negative bacteria. The N-methylation alters its pharmacokinetic properties, potentially influencing its bioavailability and metabolic stability.
The synthesis of clarithromycin-N-methyl-d3 involves several key steps:
The reaction conditions are critical for achieving high yields and purity. The molar ratios of the reagents are optimized (typically 1.5 to 3.5 for both methyl benzenesulfonate and potassium hydroxide) to ensure effective methylation while preventing side reactions .
Clarithromycin-N-methyl-d3 retains the core structure of clarithromycin but features a methyl group at the nitrogen atom and three deuterium atoms incorporated into the molecular framework. The molecular formula can be represented as .
Clarithromycin-N-methyl-d3 can undergo various chemical reactions typical for macrolides, including:
The stability of clarithromycin-N-methyl-d3 under different pH conditions is essential for understanding its behavior in biological systems. Studies have shown that such derivatives exhibit altered reactivity compared to their non-labeled counterparts due to isotopic effects .
Clarithromycin acts by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit, thereby preventing peptide chain elongation during translation. The N-methylation may enhance its binding affinity or alter its pharmacodynamics.
Clarithromycin-N-methyl-d3 is primarily utilized in:
This compound's unique properties make it an invaluable tool in both clinical research and pharmaceutical development, contributing significantly to our understanding of macrolide antibiotics' behavior and efficacy in treating infections.
Clarithromycin is a semi-synthetic macrolide antibiotic derived from erythromycin, with the chemical name 6-O-methylerythromycin A. Its molecular formula is C₃₈H₆₉NO₁₃ and it has a molecular weight of 747.96 g/mol [4] [9]. Structurally, clarithromycin features a 14-membered lactone ring with two sugar moieties (desosamine and cladinose) and a critical methyl ether group at the C6 position. This methylation enhances acid stability by preventing internal ketal formation—a degradation pathway observed in erythromycin [6] [9].
Pharmacologically, clarithromycin inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, specifically domain V of the 23S rRNA. This binding blocks peptide chain elongation and is bacteriostatic against key pathogens like Streptococcus pneumoniae, Haemophilus influenzae, and Helicobacter pylori [4] [6]. Its bioactivation to 14-hydroxy clarithromycin (a major metabolite) synergistically enhances activity against H. influenzae [6] [9].
Table 1: Key Properties of Clarithromycin
Property | Value/Description |
---|---|
Molecular Formula | C₃₈H₆₉NO₁₃ |
Molecular Weight | 747.96 g/mol |
Mechanism of Action | 50S ribosomal subunit inhibitor |
Primary Metabolite | 14-hydroxy clarithromycin |
Key Structural Modification | C6 methyl ether (enhances acid stability) |
Deuterium (²H), a stable hydrogen isotope, is strategically incorporated into pharmaceuticals to modify pharmacokinetic and metabolic properties without altering primary pharmacology. The carbon-deuterium bond (C−²H) is stronger (higher bond dissociation energy) and slower to cleave than carbon-hydrogen bonds (C−¹H), leading to reduced rates of oxidative metabolism. This phenomenon, termed the isotope effect, can prolong half-life and minimize toxic metabolite formation [2] [7].
In research, deuterated compounds serve two critical roles:
Environmental science leverages deuterated standards to monitor antibiotic persistence. For example, studies tracking clarithromycin degradation in water systems use Clarithromycin-N-methyl-d₃ to distinguish environmental transformation products from analytical artifacts [2] [8].
Clarithromycin-N-methyl-d₃ (CAS 959119-22-3) is a deuterated isotopologue where three hydrogen atoms in the N-methyl group (−N−CH₃) of the desosamine sugar are replaced with deuterium. Its molecular formula is C₃₈H₆₆D₃NO₁₃, with a molecular weight of 750.97 g/mol [2] [5] . This modification occurs at a metabolically vulnerable site—the dimethylamino moiety undergoes CYP3A4-mediated oxidation, a primary clearance pathway for clarithromycin [4] [6].
Structural and Functional Impacts:
Table 2: Properties of Clarithromycin-N-methyl-d₃
Property | Value/Description |
---|---|
CAS Number | 959119-22-3 |
Molecular Formula | C₃₈H₆₆D₃NO₁₃ |
Molecular Weight | 750.97 g/mol |
Isotopic Purity | >98% d₃ (contains ~2% d₀) |
Primary Application | Internal standard for LC-MS/MS |
Research Applications:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: